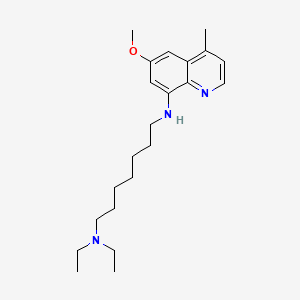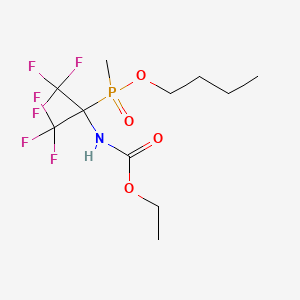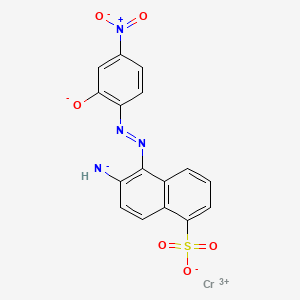
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties. It is structurally related to cytosine derivatives and has been studied for its ability to interfere with nucleic acid synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the beta-D-lyxofuranosyl moiety.
Anhydro Formation: The 2,3-anhydro bridge is introduced through a cyclization reaction.
Pyrimidinone Attachment: The pyrimidinone ring is then attached to the anhydro sugar moiety.
Methylamino Substitution: Finally, the methylamino group is introduced at the 4-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidinone ring.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone compounds.
科学的研究の応用
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit nucleic acid synthesis in various biological systems.
Medicine: Investigated for its potential antiviral and anticancer properties.
作用機序
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase.
類似化合物との比較
Similar Compounds
1-(2,3-Anhydro-beta-D-lyxofuranosyl)cytosine: A closely related compound with similar antiviral properties.
2’,3’-Dideoxyadenosine: Another nucleoside analog with applications in antiviral therapy.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is unique due to its specific structural modifications, which confer distinct biological activities. Its anhydro bridge and methylamino substitution make it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
特性
CAS番号 |
114563-61-0 |
|---|---|
分子式 |
C10H13N3O4 |
分子量 |
239.23 g/mol |
IUPAC名 |
1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c1-11-6-2-3-13(10(15)12-6)9-8-7(17-8)5(4-14)16-9/h2-3,5,7-9,14H,4H2,1H3,(H,11,12,15)/t5-,7?,8?,9-/m1/s1 |
InChIキー |
DRINUVQKAMXVHC-WFXDJJTDSA-N |
異性体SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2C3C(O3)[C@H](O2)CO |
正規SMILES |
CNC1=NC(=O)N(C=C1)C2C3C(O3)C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)


![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)


![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

